molecular formula C38H25N6Na3O13S3 B156285 EINECS 233-309-6 CAS No. 10114-24-6

EINECS 233-309-6

Cat. No.: B156285
CAS No.: 10114-24-6
M. Wt: 938.8 g/mol
InChI Key: WLJRMSBYKYEWDC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 233-309-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which comprises chemicals marketed in the EU between 1971 and 1981 . As a "phase-in" substance under the REACH regulation (EC 1907/2006), it requires registration with the European Chemicals Agency (ECHA) for legal commercialization in the EU . This analysis focuses on comparative methodologies to evaluate its similarity to analogous compounds, leveraging physicochemical properties, structural fingerprints, and toxicological read-across models.

Properties

CAS No.

10114-24-6

Molecular Formula

C38H25N6Na3O13S3

Molecular Weight

938.8 g/mol

IUPAC Name

trisodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C38H28N6O13S3.3Na/c1-57-31-5-3-2-4-30(31)42-44-35-33(60(54,55)56)19-23-16-25(10-13-29(23)37(35)46)40-38(47)39-24-9-12-28-22(15-24)18-32(59(51,52)53)34(36(28)45)43-41-26-8-6-21-17-27(58(48,49)50)11-7-20(21)14-26;;;/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3

InChI Key

WLJRMSBYKYEWDC-UHFFFAOYSA-K

SMILES

COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Other CAS No.

65186-16-5
83763-84-2
10114-24-6

Origin of Product

United States

Comparison with Similar Compounds

Methodological Framework for Compound Comparison

Comparative assessments of EINECS 233-309-6 with analogous compounds rely on three pillars:

Structural Similarity : Measured via the Tanimoto index using PubChem 2D fingerprints, where ≥70% similarity defines analogs .

Physicochemical Property Alignment : Bioavailability-related properties (e.g., log Kow, solubility) are compared against EINECS baselines .

Read-Across Structure-Activity Relationships (RASAR) : Machine learning models extrapolate toxicity data from labeled analogs to unlabeled EINECS compounds .

For example, 1,387 REACH Annex VI chemicals labeled with toxicity data can cover 33,000 EINECS substances, including this compound, by identifying structural analogs .

Structural and Functional Similarity Analysis

Structural Coverage via Atom-Centered Fragments (ACF)

The ACF approach reveals that 82% of bioactive reference compounds (e.g., ERGO project substances) share structural features with EINECS chemicals, though bioactive compounds may deviate due to unique functional groups (e.g., organothiophosphates, nitrobenzenes) .

  • Chlorinated alkanes : Shared hydrophobicity (log Kow) and halogenated reactivity .
  • Substituted mononitrobenzenes: Similar aromatic nitro groups influencing toxicity profiles .

Functional Analogues

Compounds with overlapping industrial applications (e.g., solvents, plasticizers) may exhibit functional similarity despite structural differences. For instance, this compound could align with:

  • Sulfonated pyridinediones : Used in surfactants or pharmaceuticals (e.g., EINECS 226-037-4) .
  • N-methylpyridine amides : Common in agrochemical intermediates .

Physicochemical Property Comparison

Figure 7 from the ERGO project illustrates that physicochemical properties (e.g., log Kow, molecular weight) of EINECS compounds cluster within defined ranges, enabling rapid analog identification . Key findings:

  • Bioavailability : 28 ERGO reference substances cover 56,703 EINECS compounds in bioavailability-related property space .
  • Outliers : Compounds with extreme hydrophobicity or polarity may lack analogs, necessitating bespoke testing .

For this compound, analogs with log Kow values within ±1.5 units and molecular weights ±50 g/mol are prioritized for read-across .

Toxicological and Regulatory Implications

Toxicity Prediction via QSAR Models

Validated QSAR models predict acute toxicity for 0.7% of EINECS substances, including chlorinated alkanes and nitrobenzenes, with accuracies >85% . This compound’s analogs could be prioritized for testing if predicted to disrupt molecular pathways (e.g., endocrine disruption) .

Regulatory Compliance

Under REACH, this compound must comply with registration deadlines based on production volume and hazard classification. Analog data can fulfill data gaps, reducing animal testing .

Data Tables and Research Findings

Table 1: Structural and Functional Analogues of this compound

Compound (EINECS) Structural Class Functional Group log Kow Toxicity Prediction (QSAR)
226-037-4 Sulfonated pyridinedione Sulfonyl, ketone 2.1 Low bioaccumulation
5208-93-5 Cyclic terpene alcohol Hydroxyl, cyclic alkene 3.8 Moderate hepatotoxicity

Table 2: RASAR Coverage Metrics for this compound Analogs

Metric Value Source
Tanimoto similarity threshold ≥70%
Labeled analogs required 1,387
Coverage of EINECS space >85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.